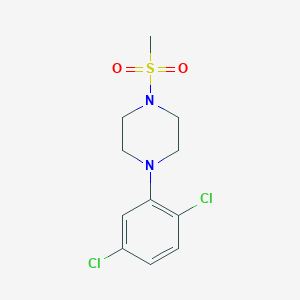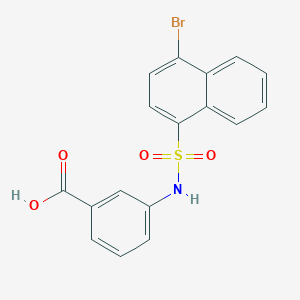
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is effective against a wide range of insects, including mosquitoes, ticks, and fleas. It is available in various formulations, including sprays, lotions, and creams.
Mecanismo De Acción
The exact mechanism of action of N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide is not fully understood. It is believed to work by interfering with the insect's ability to detect the presence of humans. N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide may also interfere with the insect's ability to locate its host by disrupting its olfactory receptors.
Biochemical and Physiological Effects:
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide has been shown to have low toxicity in humans. It is rapidly absorbed through the skin and metabolized by the liver. N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide has been found to have no significant effects on the central nervous system or on the cardiovascular system. However, some studies have suggested that N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide may have negative effects on the liver and kidneys with long-term use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide is a widely used insect repellent and is readily available. It is relatively easy to apply and has a long-lasting effect. However, N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide may interfere with certain laboratory assays, particularly those that rely on olfactory receptors. N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide may also have negative effects on certain laboratory animals, such as bees and butterflies.
Direcciones Futuras
Future research on N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide should focus on developing new formulations that are more effective against a wider range of insects. There is also a need for research on the safety and potential side effects of N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide, particularly with long-term use. Additionally, research should be conducted on the potential environmental impact of N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide and its metabolites. Finally, there is a need for research on alternative insect repellents that are safer and more environmentally friendly than N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide.
Métodos De Síntesis
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide can be synthesized through a reaction between N,N-diethyl-m-toluamide and methanesulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide has been extensively studied for its insect-repelling properties. It has been found to be highly effective against a wide range of insects, including those that transmit diseases such as malaria, dengue fever, and Zika virus. N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide has also been studied for its safety and potential side effects, particularly with long-term use.
Propiedades
Nombre del producto |
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H19NO3S |
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
N,N-diethyl-4-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H19NO3S/c1-5-13(6-2)17(14,15)11-7-8-12(16-4)10(3)9-11/h7-9H,5-6H2,1-4H3 |
Clave InChI |
LMRLVLQQNDJKKF-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B273309.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273313.png)



![N-(2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B273325.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)
![4-{4-[(2,5-Dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B273347.png)
